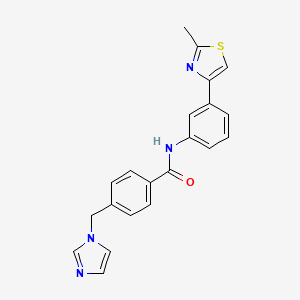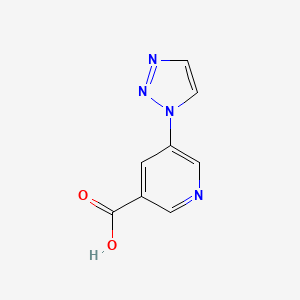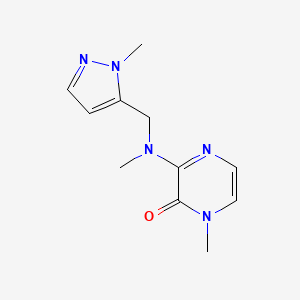
1-(4-Fluoro-3-methylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Catalysis in Organic Reactions :
- The use of binuclear oxalamidinate complexes, including derivatives of ethane-1,2-diamine, as catalysts in CC linking reactions such as the Heck reaction and Kumada cross-coupling, has been demonstrated (Lamm et al., 2003).
Fluorescent Probes and Sensors :
- Research on fluoroionophores based on diamine-salicylaldehyde derivatives, including compounds similar to 1-(4-Fluoro-3-methylphenyl)ethane-1,2-diamine, has been conducted for the specific chelation of metal ions like Zn+2 and Cd+2. These compounds exhibit distinct fluorescence characteristics when interacting with various metal cations (Hong et al., 2012).
Polymer Synthesis :
- The synthesis and characterization of polyimides containing oxyethylene units, starting from compounds structurally related to ethane-1,2-diamine, highlight the role of such diamines in the development of high-performance polymers with desirable thermal and mechanical properties (Feld et al., 1983).
Pharmaceutical Research :
- The synthesis and structural study of compounds related to ethane-1,2-diamine, such as 2,3,6,7,8,9‐hexahydro‐8,8‐dimethyl‐5‐phenyl‐1‐H1,4‐benzodiazepin‐6‐one, indicate potential applications in pharmaceutical chemistry, possibly in the development of new therapeutic agents (Egg et al., 1995).
Liquid Crystal Research :
- In liquid crystal research, diamines similar to 1-(4-Fluoro-3-methylphenyl)ethane-1,2-diamine are studied for their potential to form various liquid crystalline phases and their interaction with external stimuli like electric fields (Kolek et al., 2013).
properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-6-4-7(9(12)5-11)2-3-8(6)10/h2-4,9H,5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDGHQZAQIVSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CN)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-methylphenyl)ethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2468210.png)
![2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2468212.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2468216.png)
![(4-Butoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2468217.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2468218.png)
![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/no-structure.png)
![1-[3-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2468220.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)
![2,4-dichloro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2468222.png)

![5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine](/img/structure/B2468224.png)